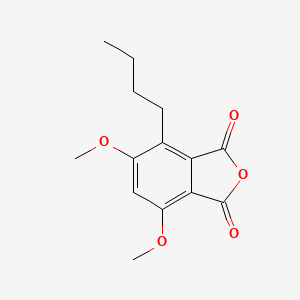
5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dibromovinyl)-uracil: is a synthetic organic compound that belongs to the class of halogenated uracils It is characterized by the presence of a dibromovinyl group attached to the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dibromovinyl)-uracil typically involves the halogenation of uracil derivatives. One common method is the reaction of uracil with dibromoethylene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 5-(2,2-dibromovinyl)-uracil may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced catalysts can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,2-Dibromovinyl)-uracil undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various substituted uracil derivatives.
- Reduction reactions typically produce partially dehalogenated uracils.
- Oxidation reactions can lead to the formation of uracil-based polymers or other complex molecules.
Applications De Recherche Scientifique
Chemistry: 5-(2,2-Dibromovinyl)-uracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Medicine: The compound’s halogenated structure is of interest in medicinal chemistry for the design of new therapeutic agents. It is explored for its potential to inhibit viral replication and cancer cell growth.
Industry: In the industrial sector, 5-(2,2-dibromovinyl)-uracil is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 5-(2,2-dibromovinyl)-uracil involves its interaction with biological macromolecules. The dibromovinyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. This compound may also interfere with enzymatic pathways, disrupting cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
5-Bromovinyl-uracil: Similar structure but with a single bromine atom.
5-Iodovinyl-uracil: Contains an iodine atom instead of bromine.
5-(2,2-Dibromovinyl)-2’-deoxyuridine: A nucleoside analog with similar antiviral properties.
Uniqueness: 5-(2,2-Dibromovinyl)-uracil is unique due to the presence of two bromine atoms in the vinyl group, which enhances its reactivity and potential biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
61135-31-7 |
|---|---|
Formule moléculaire |
C6H4Br2N2O2 |
Poids moléculaire |
295.92 g/mol |
Nom IUPAC |
5-(2,2-dibromoethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-4(8)1-3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12) |
Clé InChI |
OXUGALGJCVZFLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


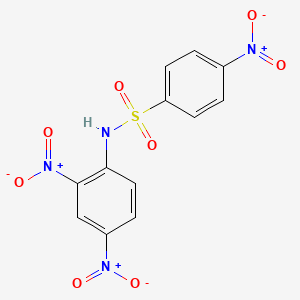
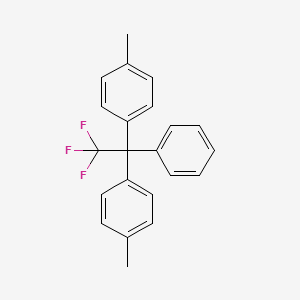
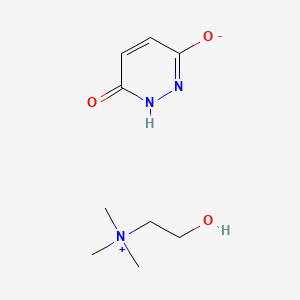
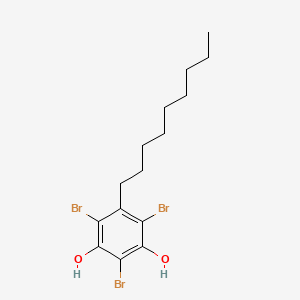
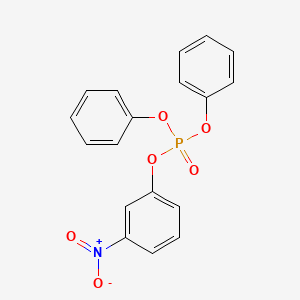
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
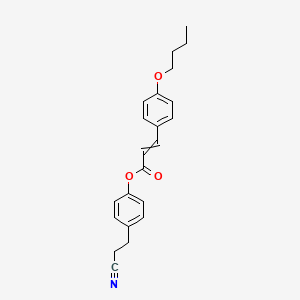
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


